2-Hydrazinyl-5-(trifluoromethoxy)pyridine
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Overview
Description
2-Hydrazinyl-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H6F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the hydrazinyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(trifluoromethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethoxy)pyridine.
Hydrazine Reaction: The starting material is reacted with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Hydrazinyl-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(trifluoromethoxy)pyridine is primarily based on its ability to interact with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
- 2-Hydrazinyl-5-(trifluoromethylthio)pyridine
- 2-Hydrazinyl-5-(trifluoromethylsulfonyl)pyridine
Uniqueness
2-Hydrazinyl-5-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H6F3N3O |
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Molecular Weight |
193.13 g/mol |
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12) |
InChI Key |
VDVASGYFQYUZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)NN |
Origin of Product |
United States |
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